molecular formula C7H10N2O4 B1147702 (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt CAS No. 97148-40-8

(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt

Cat. No.: B1147702
CAS No.: 97148-40-8
M. Wt: 186.17 g/mol
InChI Key: ZWNSXPIVYODLLM-WVLIHFOGSA-N
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Description

(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, also known as Quaternary Ammonium Salts (QASs), are negatively charged microorganisms . These include a wide range of bacteria and fungi . The compound interacts with these targets due to its net positive charge .

Mode of Action

The interaction between QASs and their targets is primarily electrostatic . The net positive charge of the QASs allows them to bind to the negatively charged surfaces of microorganisms . This binding disrupts the integrity of the microbial cell membrane, leading to cell death .

Biochemical Pathways

It is known that qass can inhibit protein synthesis and metabolic pathways within the microbial cells . This disruption of normal cellular processes contributes to the antimicrobial action of the compound .

Pharmacokinetics

It is known that qass are generally poorly absorbed in the body, which limits their systemic toxicity . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied further to fully understand their impact on bioavailability.

Result of Action

The primary result of the action of this compound is the death of targeted microorganisms . By disrupting the integrity of the microbial cell membrane, the compound causes the cells to lyse, or break apart . This leads to a reduction in the number of viable microbial cells, thereby exerting an antimicrobial effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of organic matter can reduce the efficacy of QASs . Additionally, the pH of the environment can affect the compound’s stability and efficacy . More research is needed to fully understand how these and other environmental factors influence the action of the compound.

Safety and Hazards

The safety and hazards of a specific ammonium salt like SMIA would depend on its specific composition and concentration. It’s always recommended to refer to the specific Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The current conventional chemical synthesis of SMIA shows some disadvantages, such as high cost and environmental pollution . Therefore, research is being conducted to find alternative routes for its synthesis. One such route involves the use of a biocatalyst to replace the traditional chemical synthesis . This route provides a promising alternative for the low-cost and green production of SMIA on an industrial scale .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then reacted with chloroacetic acid to form (αE)-α-(Methoxyimino)-2-Furanacetic Acid. The resulting acid is then neutralized with ammonium hydroxide to form the ammonium salt.", "Starting Materials": [ "Furfural", "Hydroxylamine hydrochloride", "Chloroacetic acid", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Furfural is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form furfural oxime.", "Step 2: Furfural oxime is then reacted with chloroacetic acid in the presence of sodium hydroxide to form (αE)-α-(Methoxyimino)-2-Furanacetic Acid.", "Step 3: The resulting acid is then neutralized with ammonium hydroxide to form the ammonium salt of (αE)-α-(Methoxyimino)-2-Furanacetic Acid." ] }

CAS No.

97148-40-8

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6+;

InChI Key

ZWNSXPIVYODLLM-WVLIHFOGSA-N

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)O.N

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)O.N

Synonyms

αE-(Methoxyimino)-2-furanacetic Acid Ammonium Salt;  (E)-2-(2-Furyl)-2-(methoxyimino)acetic Acid Ammonium Salt; 

Origin of Product

United States

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